Acetamidoglycolic acid
Description
Acetamidoglycolic acid (IUPAC: 2-acetamidoacetic acid, synonym: aceturic acid) is an N-acetylated amino acid derivative with the molecular formula C₄H₇NO₃ and a molecular weight of 117.10 g/mol . Structurally, it consists of a glycolic acid backbone (HOCH₂COOH) modified by an acetamido group (-NHCOCH₃) at the α-carbon position. This compound is notable for its role in biochemical research, particularly as a blocking agent for N-terminus modification in peptide synthesis to produce unnatural amino acids . Its solubility in polar solvents like water and ethanol facilitates its use in laboratory applications.
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
2-acetamido-2-hydroxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-2(6)5-3(7)4(8)9/h3,7H,1H3,(H,5,6)(H,8,9) |
InChI Key |
KMSVANWURMHBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid (-COOH) group in acetamidoglycolic acid can undergo reactions typical of carboxylic acids:
-
Esterification : Reaction with alcohols (e.g., methanol) under acidic catalysis to form esters .
-
Decomposition : At high temperatures (>440°C), potential breakdown into simpler molecules (e.g., methane, CO₂) .
-
Metal salt formation : Reaction with bases or metals (e.g., Mg) to form acetate salts .
Table 2: Reactions of the Carboxylic Acid Group
| Reaction Type | Example |
|---|---|
| Esterification | CH₃COOH + R-OH → CH₃COOR + H₂O |
| Decomposition | CH₃COOH → CH₄ + CO₂ (at >440°C) |
Hydroxyl (-OH) and Amide (-NH₂) Group Interactions
-
Tautomerization : Glycolic acid’s enol form (2 ctg) undergoes hydrogen shifts to stabilize conformers, suggesting similar behavior in this compound . Activation barriers for such shifts are typically >48 kcal/mol .
-
Amide Hydrolysis : Potential hydrolysis of the amide group to regenerate glycolic acid and acetamide under acidic/basic conditions .
Catalytic Transformations
-
Dehydrogenation : Pd-catalyzed reactions could convert this compound into α,β-unsaturated carboxylic acids or γ-alkylidene butenolides, analogous to aliphatic carboxylic acids .
-
Ligand effects : Bidentate ligands (e.g., pyridine-pyridone) may influence reaction pathways, favoring divergent product distributions .
Analytical Characterization
Key analytical techniques for studying this compound’s reactivity include:
-
FT-IR : Identifies amide (-NH stretch at ~3353.7 cm⁻¹) and carboxylic acid (-OH stretch) .
-
NMR : Chemical shifts reveal electronic interactions between functional groups .
-
UV-Vis : Monitors reaction kinetics, as used in aldol condensation studies .
Table 3: Analytical Data for Functional Groups
| Technique | Key Observations |
|---|---|
| FT-IR | Amide (-NH) and hydroxyl (-OH) peaks |
| ¹H NMR | Shifts due to electron cloud density changes in amide/carboxyl groups |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetamidoglycolic acid shares structural and functional similarities with several compounds, including N-acetylglycine, glycolic acid, dithiodiglycolic acid, and other N-acetyl amino acids. Below is a detailed comparison:
Structural Analogues
- N-Acetylglycine (C₄H₇NO₃): Despite identical molecular formulas, N-acetylglycine lacks the hydroxyl group present in this compound, resulting in distinct reactivity. It is primarily used in metabolic studies .
- Glycolic Acid (C₂H₄O₃): A simpler α-hydroxy acid without the acetamido group. It is widely used in cosmetics and industrial cleaning due to its exfoliating properties.
- Dithiodiglycolic Acid (C₄H₆O₄S₂): Features a disulfide bridge (-S-S-) instead of the acetamido group, enhancing its role as a chelating agent in metal ion coordination .
Physicochemical Properties
Toxicological Profiles
- This compound: Limited toxicity data suggest low acute toxicity, though chronic exposure effects remain understudied .
- Dithiodiglycolic Acid : Exhibits cumulative toxicity with prolonged exposure, linked to oxidative stress in cellular models .
- Glycolic Acid : Moderate toxicity (LD₅₀: 1950 mg/kg in rats), primarily causing skin irritation in humans.
Research Findings
Toxicogenomic Insights
The Comparative Toxicogenomics Database (CTD) classifies this compound among 1,658 amino acid-based compounds, highlighting its low bioactivity in standard assays compared to dithiodiglycolic acid’s oxidative stress markers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for acetamidoglycolic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation of glycine derivatives with acetic anhydride under controlled pH and temperature. Yield optimization requires monitoring reaction kinetics (e.g., via HPLC) and purification via recrystallization or column chromatography. Contradictions in literature arise from solvent choice (aqueous vs. organic) affecting byproduct formation . Characterization via H NMR (e.g., δ 3.8 ppm for CH group) and FT-IR (amide I band ~1650 cm) is critical for verifying purity .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies using thermal stress (40–60°C) and humidity control (75% RH) over 4–12 weeks, analyzed via mass spectrometry to detect decomposition products (e.g., glycine or acetic acid). Conflicting data on photodegradation rates necessitate controlled light-exposure experiments .
Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) for exact mass confirmation, complemented by C NMR to resolve carbonyl carbons (e.g., acetamide C=O at ~170 ppm vs. glycolic acid at ~175 ppm). Discrepancies in published spectra require cross-validation with synthetic standards .
Advanced Research Questions
Q. How do computational models explain the tautomeric equilibrium of this compound in aqueous solutions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict energy barriers between keto-enol forms. Experimental validation via H NMR titration in DO reveals pH-dependent shifts (e.g., enol stabilization above pH 7). Contradictions between predicted and observed pK values highlight solvation effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Systematic meta-analysis of in vitro studies (e.g., IC variations in enzyme inhibition assays) using PRISMA guidelines. Factors like assay interference (e.g., thiol reactivity) or batch-to-batch purity differences must be controlled. Reproducibility requires open-access raw data and standardized protocols .
Q. How can isotopic labeling (e.g., C-glycine) elucidate metabolic pathways of this compound in model organisms?
- Methodological Answer : Administer C-labeled compound to cell cultures, followed by LC-MS/MS tracing of labeled metabolites (e.g., glycine, serine). Contradictions in flux analysis arise from compartmentalization differences; spatial resolution via MALDI imaging is recommended .
Q. What experimental designs minimize confounding variables in studying this compound’s role in oxidative stress modulation?
- Methodological Answer : Use knockout cell lines (e.g., SOD1-deficient) to isolate ROS-scavenging mechanisms. Dual-control experiments (vehicle + positive control) account for nonspecific effects. Conflicting data on dose-response curves require rigorous statistical power analysis (α = 0.01, β = 0.2) .
Data Presentation and Reproducibility Guidelines
- Raw Data : Appendices should include chromatograms, spectral deconvolution files, and statistical code (e.g., R/Python scripts) to enable replication .
- Contradiction Management : Transparent reporting of outlier exclusion criteria (e.g., Grubbs’ test) and sensitivity analyses for parametric assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
